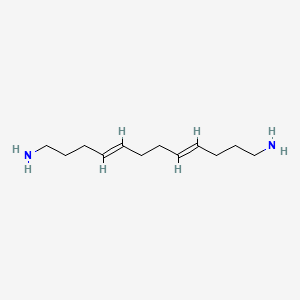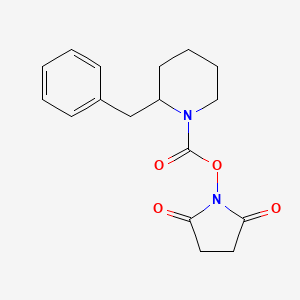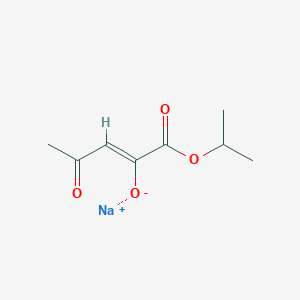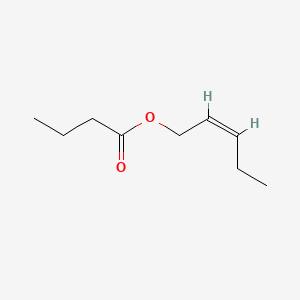
(Z)-Pent-2-enyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Pent-2-enyl butyrate is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound is characterized by its fruity aroma, making it a valuable ingredient in various applications, including perfumes and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-Pent-2-enyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of (Z)-Pent-2-en-1-ol with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (Z)-Pent-2-enyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Butyric acid and other carboxylic acids.
Reduction: (Z)-Pent-2-en-1-ol and other alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(Z)-Pent-2-enyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (Z)-Pent-2-enyl butyrate involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering sensory responses. In antimicrobial applications, it can disrupt microbial cell membranes, leading to cell death. The compound’s effects are mediated through pathways involving receptor binding and membrane interactions.
Comparison with Similar Compounds
Butyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Ethyl butyrate: Known for its pineapple-like scent, used in food and beverage industries.
Methyl butyrate: Has a fruity odor and is used in perfumes and flavorings.
Uniqueness of (Z)-Pent-2-enyl butyrate: this compound is unique due to its specific (Z)-configuration, which imparts distinct olfactory properties compared to its isomers. This configuration makes it particularly valuable in applications requiring specific fragrance profiles.
Properties
CAS No. |
42125-13-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(Z)-pent-2-enyl] butanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- |
InChI Key |
ZZHQHHZVZDBPNY-WAYWQWQTSA-N |
Isomeric SMILES |
CCCC(=O)OC/C=C\CC |
Canonical SMILES |
CCCC(=O)OCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


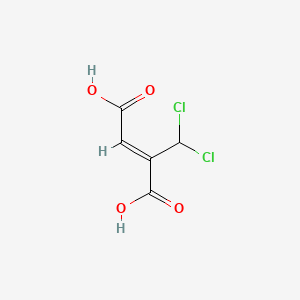
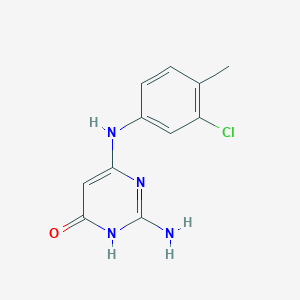
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
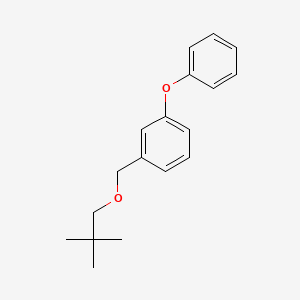


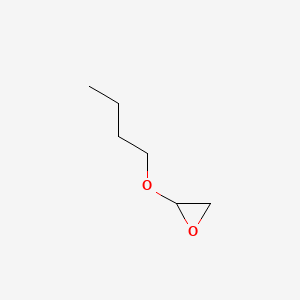
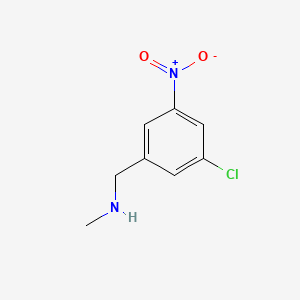
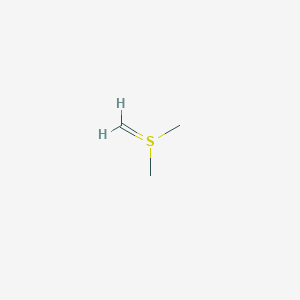
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)

